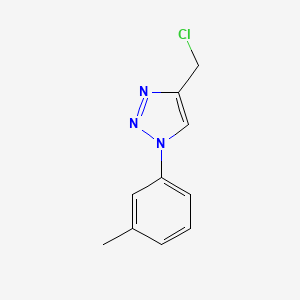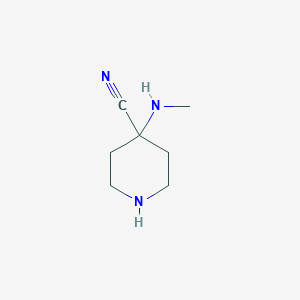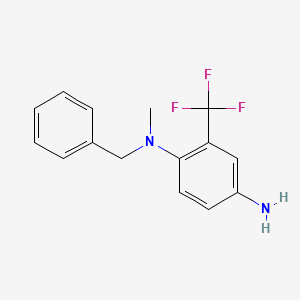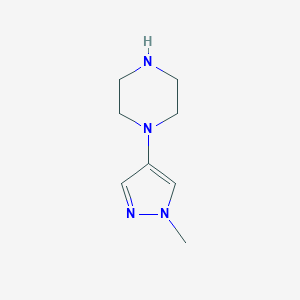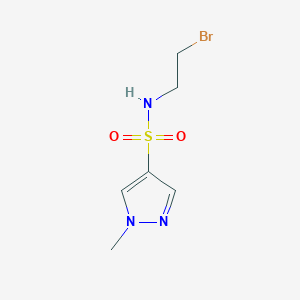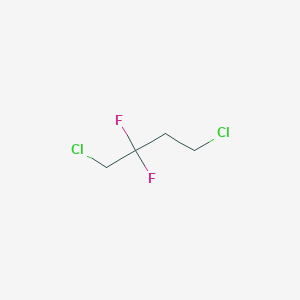
1,4-Dichloro-2,2-difluorobutane
Descripción general
Descripción
1,4-Dichloro-2,2-difluorobutane is a halogenated organic compound with the molecular formula C4H6Cl2F2. It is used as a reagent and building block in organic synthesis. This compound is known for its applications in various industrial processes, including its use as a refrigerant, solvent, and blowing agent.
Métodos De Preparación
1,4-Dichloro-2,2-difluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with chlorinating and fluorinating agents under controlled conditions . Another method includes the use of tetrahydrofuran as a starting material, which undergoes halogenation to produce the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4-Dichloro-2,2-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include sodium sulfide, lithium wire, and various oxidizing or reducing agents . The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2,2-difluorobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, refrigerants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2,2-difluorobutane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1,4-Dichloro-2,2-difluorobutane can be compared with other halogenated butanes, such as:
1,4-Dichlorobutane: Similar in structure but lacks fluorine atoms, making it less reactive in certain chemical reactions.
1,2-Dichlorobutane: Another isomer with different reactivity and applications.
1,4-Difluorobutane: Contains fluorine atoms but lacks chlorine, leading to different chemical properties.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics.
Propiedades
IUPAC Name |
1,4-dichloro-2,2-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2F2/c5-2-1-4(7,8)3-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVONAQUDNCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


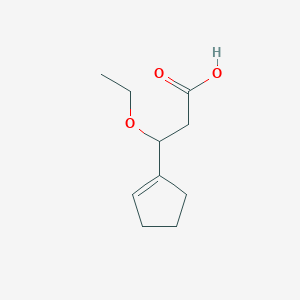

![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
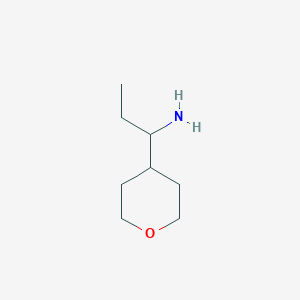
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
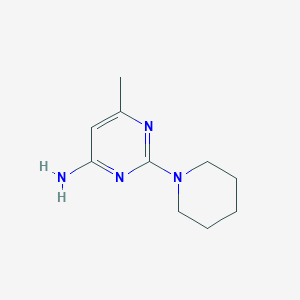
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
